molecular formula C14H16N2O2 B012340 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid CAS No. 109690-46-2

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No. B012340
CAS RN: 109690-46-2
M. Wt: 244.29 g/mol
InChI Key: OOJCKCNYTLTQGT-UHFFFAOYSA-N
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Description

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (1-ETH-TBCA) is a synthetic compound that has been studied for its potential therapeutic applications. It is an analog of the natural product β-carboline, which has been used for centuries in traditional medicine for the treatment of various diseases. 1-ETH-TBCA has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidative properties. In addition, it has been studied for its potential as an anti-cancer agent, as well as for its neuroprotective and neuroregenerative effects.

Scientific Research Applications

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Neurodegenerative Diseases

The compound is used in the study of neurodegenerative diseases . These are medical conditions that result from the progressive loss of structure or function of neurons, including diseases like Parkinson’s, Alzheimer’s, and Huntington’s.

Synthesis of Molecules for Biological Studies

It’s involved in the synthesis of molecules for various biological studies . This includes the creation of new compounds that can be used to further our understanding of biological systems.

Cytotoxicity Studies

This compound is used in studies investigating cytotoxicity . Cytotoxicity is the quality of being toxic to cells. Examples of cytotoxic agents are an immune cell or some types of venom, e.g. from the puff adder (Bitis arietans) or brown recluse spider (Loxosceles reclusa).

Insecticidal Activities

It’s used in the development of compounds with insecticidal activities . This could lead to the development of new pesticides that are more effective and potentially less harmful to the environment.

Oxidative Decarboxylation Studies

The compound is used in studies of oxidative decarboxylation . This is a chemical reaction where a carboxyl group is removed from a molecule, producing carbon dioxide (CO2). This reaction is important in many biological systems, including the citric acid cycle.

Evaluation of β-carbolines

It’s used in the cytotoxic evaluation of 1,3-di- and 1,3,9-trisubstituted β-carbolines . These evaluations can help determine the potential therapeutic uses of these compounds.

Pharmaceutical Research

Finally, this compound is used as a pharmaceutical secondary standard . This means it serves as a benchmark for ensuring the quality and purity of other substances used in pharmaceutical research.

properties

IUPAC Name

1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-10-13-9(7-12(15-10)14(17)18)8-5-3-4-6-11(8)16-13/h3-6,10,12,15-16H,2,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJCKCNYTLTQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389762
Record name 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109690-46-2
Record name 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 109690-46-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

L-tryptophan (5.10 g, 25 mmol), water (300 ml), H2SO4 (0.05M, 30 ml) and propionaldehyde (8 ml) were added in a 250 ml round-bottom flask, and then stirred and reacted at room temperature for 24 h. After filtration, wash with water and drying, white solids (4.5 g, 74%) were obtained.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
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1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Reactant of Route 5
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Reactant of Route 6
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

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